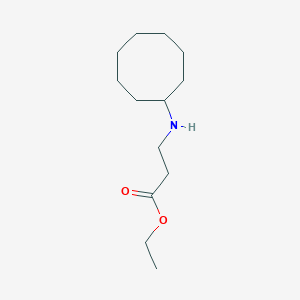

Ethyl 3-(cyclooctylamino)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

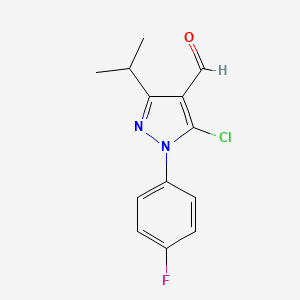

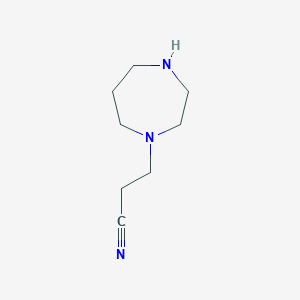

Ethyl 3-(cyclooctylamino)propanoate is a chemical compound that has emerged as a promising tool in scientific research. It contains a total of 41 bonds, including 16 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 eight-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

Esters, including this compound, have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of this compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . During the reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Wissenschaftliche Forschungsanwendungen

Reductive Intramolecular Cyclization

One application involves the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) complexes. This process facilitates the synthesis of cyclic compounds through a one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization. This method exemplifies the utility of nickel catalysis in organic synthesis, particularly in constructing cyclic structures from linear precursors (Esteves et al., 2005).

Novel Precursors for Synthesis

Another study explores "Ethyl 3-(2,4-dioxocyclohexyl)propanoate" as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding hydroxyquinolinones. This research showcases the compound's versatility as a starting material for generating complex heterocyclic structures, demonstrating its potential in medicinal chemistry and drug development (Thakur, Sharma, & Das, 2015).

Enzymatic Synthesis

The enzymatic synthesis of methyl propanoate using Baeyer-Villiger monooxygenases (BVMOs) highlights the bio-catalytic applications of similar esters in producing industrial chemicals. BVMOs facilitate the production of methyl propanoate, demonstrating the potential of enzymes in green chemistry and sustainable processes (van Beek et al., 2014).

Thermochemical Studies

Thermochemical studies on ethyl propanoate and methyl butanoate investigate their combustion chemistry, which is vital for understanding biofuel behavior. This research contributes to the development of renewable energy sources by providing data on the initiation reactions, intermediate products, and decomposition mechanisms of ester-based biofuels (El‐Nahas et al., 2007).

Polymorphism in Pharmaceutical Compounds

A study on the polymorphism of an investigational pharmaceutical compound structurally similar to "Ethyl 3-(cyclooctylamino)propanoate" demonstrates the significance of solid-state characterization in drug development. Understanding polymorphism is crucial for ensuring the consistency, efficacy, and safety of pharmaceuticals (Vogt et al., 2013).

Safety and Hazards

While specific safety data for Ethyl 3-(cyclooctylamino)propanoate is not available, general safety measures for handling similar esters include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

ethyl 3-(cyclooctylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-16-13(15)10-11-14-12-8-6-4-3-5-7-9-12/h12,14H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXOWWPVAKIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)

![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)

![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)